(2-Naphthalen-2-yl-2-oxoethyl) benzoate
Description
Theoretical Frameworks in Complex Ester Synthesis
The synthesis of a complex ester like (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000) is governed by established principles of esterification. The molecule is specifically an α-acyloxy ketone, a class of compounds that are considered vital synthetic intermediates for biologically active natural products and pharmaceuticals. rsc.org
One of the most direct conceptual pathways to its synthesis involves the reaction between an α-haloketone and a carboxylate salt. In this case, the reaction would be between 2-bromo-1-(naphthalen-2-yl)ethanone and sodium benzoate. This is a classic nucleophilic substitution reaction where the benzoate anion displaces the bromide ion.
Modern synthetic strategies for α-acyloxy ketones have expanded significantly beyond this traditional approach. These methods are broadly classified based on the substrate and reaction type, as detailed in the table below.
| Synthetic Approach | Description | Key Features |
| From α-Haloketones | Nucleophilic substitution of a halogen (e.g., Br, Cl) on an α-carbon of a ketone with a carboxylic acid or its salt. | A foundational and straightforward method. rsc.org |
| Oxidative Coupling | Direct coupling of ketones with carboxylic acids, often mediated by metal catalysts or under metal-free oxidative conditions. | Offers a more direct route, simplifying the synthetic sequence. rsc.org |
| From Alkenes/Alkynes | Oxidative addition reactions on commercially available alkenes and alkynes to introduce the required functionalities. | Utilizes readily available starting materials. rsc.org |
| Photoredox Catalysis | Visible-light-driven reactions, such as the O-H insertion of sulfoxonium ylides with carboxylic acids, provide a modern, mild approach. acs.org | Green chemistry approach using light as an energy source under mild conditions. organic-chemistry.orgacs.org |
| From Epoxides/Alcohols | Synthesis using various oxidative reagents on epoxide or alcohol precursors. | Provides alternative pathways from different functional groups. rsc.org |
These theoretical frameworks provide a robust toolkit for the synthetic chemist, allowing for the strategic construction of α-acyloxy ketones with varying structural complexity.
Historical Development of Aromatic Ester Chemistry Relevant to (2-Naphthalen-2-yl-2-oxoethyl) benzoate
The synthesis of esters is one of the cornerstones of organic chemistry, with a rich history of methodological development. The formation of the benzoate ester in the target molecule is conceptually linked to several landmark esterification reactions.
The Fischer-Speier esterification , first reported by Emil Fischer and Arthur Speier in 1895, represents the classical approach to ester synthesis. ontosight.aichemistrylearner.commdpi.com This method involves the reaction of a carboxylic acid and an alcohol under strong acid catalysis, typically sulfuric acid. chemistrylearner.com It is an equilibrium-driven process where the removal of water is necessary to achieve high yields. chemistrylearner.commasterorganicchemistry.com While not directly applicable to the synthesis of this compound from its final precursors, it laid the foundational principles for acid-catalyzed ester formation.
A significant advancement for synthesizing esters under milder conditions came with the Steglich esterification , developed by Wolfgang Steglich in 1978. dbpedia.orgwikipedia.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing the reaction to proceed at room temperature. wikipedia.orgsynarchive.com The Steglich method is particularly valuable for substrates that are sensitive to the harsh, acidic conditions of the Fischer-Speier reaction. wikipedia.orgnih.gov This development was crucial for the synthesis of complex molecules, including natural products and their derivatives. nih.gov
These historical methodologies highlight the evolution of ester synthesis from harsh, equilibrium-limited processes to highly efficient and mild reactions capable of constructing complex and sensitive molecules.
Structural Significance of Naphthalene (B1677914) and Benzoate Moieties in Advanced Synthetic Design
The two key structural components of this compound, the naphthalene ring and the benzoate group, are independently significant in synthetic and medicinal chemistry. Their combination in a single molecule creates a scaffold with multifaceted potential.
Naphthalene Moiety: The naphthalene ring system, a fused bicyclic aromatic hydrocarbon, is a privileged scaffold in drug discovery. researchgate.netnih.gov Its rigid, planar, and lipophilic nature allows it to interact effectively with biological targets. Naphthalene derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govekb.eg Numerous FDA-approved drugs, such as Propranolol, Naproxen, and Terbinafine, contain the naphthalene core, underscoring its therapeutic importance. nih.govekb.eg In synthetic design, the naphthalene ring serves as a versatile building block for creating complex molecular architectures. nih.gov
Benzoate Moiety: Benzoate esters are widely utilized in organic synthesis. They serve as effective protecting groups for alcohols due to their stability under various reaction conditions and can be readily cleaved when necessary. organic-chemistry.org Furthermore, the benzoate group can act as an acyl donor in acylation reactions. Benzoate esters are also integral to various industrial applications, including their use as fragrances, plasticizers, and precursors for dyes. researchgate.net
The presence of both a naphthalene core and a benzoate ester within the same structure makes this compound a molecule of interest for creating hybrid structures that may exhibit novel properties derived from the synergistic contribution of each moiety.
Overview of Current Research Landscape in α-Oxo-β-aryl Esters
The class of compounds to which this compound belongs, α-acyloxy ketones, is a subject of ongoing research interest. These motifs are found in numerous biologically active compounds and are valuable intermediates in organic synthesis. rsc.orgresearchgate.net
Recent research has focused on developing more efficient, sustainable, and versatile methods for their synthesis. Key areas of contemporary investigation include:
Green Synthetic Methods: There is a strong emphasis on environmentally friendly protocols. For instance, visible-light-driven, metal-free photoredox systems have been developed for the oxo-acyloxylation of alkenes, using molecular oxygen as the oxidant. organic-chemistry.orgacs.org
Novel Catalytic Systems: Research continues into new catalysts that can facilitate the synthesis under mild conditions with high yields. This includes the use of photoredox catalysis for O-H insertion reactions and the application of hypervalent iodine(III) reagents. acs.orgacs.org
Applications in Medicinal Chemistry: The α-acyloxy ketone unit is being explored as a key pharmacophore. For example, peptidyl acyloxymethyl ketones have been developed as activity-based probes for viral proteases, such as that of SARS-CoV-2, highlighting their potential in drug discovery and diagnostics. nih.gov
Homologation and Functionalization: New procedures are being developed for converting ketones into α-acyloxy aldehydes, which are valuable building blocks. researchgate.net
This active research landscape demonstrates the continued importance of α-acyloxy ketones and the drive to innovate new synthetic routes and applications for this valuable class of compounds.
Rationale for Dedicated Academic Investigation of this compound
A dedicated academic investigation of this compound is justified by its unique position at the confluence of several important chemical themes. The rationale can be summarized by the following points:
Exploration of Chemical Space: The molecule combines a biologically significant naphthalene scaffold with the versatile α-acyloxy ketone functional group. researchgate.netresearchgate.net Synthesizing and characterizing this specific compound contributes to the fundamental understanding of how these two important moieties interact and influence each other's chemical and physical properties.
Potential as a Bioactive Compound: Given that the naphthalene core is present in numerous pharmaceuticals and that α-acyloxy ketones are known pharmacophores, this compound itself could be a candidate for biological screening. nih.govresearchgate.net Its structure is a novel combination of known active components, warranting investigation into its potential therapeutic activities.
Utility as a Synthetic Intermediate: The compound contains multiple reactive sites—the ketone carbonyl, the ester linkage, and the aromatic rings—making it a potentially valuable precursor for the synthesis of more complex, polyfunctional molecules. It could serve as a key building block in the assembly of novel heterocyclic systems or other advanced organic materials.
Advancement of Synthetic Methodology: The synthesis of this specific target can serve as a benchmark for testing and developing new synthetic methods for α-acyloxy ketones, particularly those involving sterically demanding or electronically complex aromatic substrates.
In essence, the study of this compound provides a platform to explore fundamental structure-property relationships, discover potential new biological activities, and refine the tools of modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-18(13-22-19(21)15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYHSNSXHZVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358322 | |
| Record name | (2-naphthalen-2-yl-2-oxoethyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62244-90-0 | |
| Record name | (2-naphthalen-2-yl-2-oxoethyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate
Retrosynthetic Analysis and Key Disconnections for (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000)
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for (2-Naphthalen-2-yl-2-oxoethyl) benzoate is the ester bond, leading to two key synthons: a nucleophilic 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one equivalent and an electrophilic benzoyl group equivalent.
This disconnection suggests two main forward synthetic approaches:
Esterification/Acylation: The reaction between 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one and a benzoic acid derivative.
Nucleophilic Substitution: The reaction of a benzoate salt with an electrophilic precursor, 2-halo-1-(naphthalen-2-yl)ethan-1-one.
A further disconnection of the 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one precursor points to 2-acetylnaphthalene (B72118) as a plausible starting material, which can be halogenated to form 2-bromo-1-(naphthalen-2-yl)ethan-1-one, a key intermediate.
Esterification Protocols: Optimization and Mechanistic Considerations
The formation of the ester linkage in this compound can be achieved through several established esterification methods.
Direct esterification, specifically the Fischer-Speier esterification, involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (2-hydroxy-1-(naphthalen-2-yl)ethan-1-one) in the presence of an acid catalyst.
The mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester.
Table 1: Representative Conditions for Direct Esterification
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ | Toluene | Reflux | 4-8 |
| p-TsOH | Benzene (B151609) | Reflux | 6-12 |
Note: The data in this table represents typical conditions for Fischer-Speier esterification and may require optimization for the specific synthesis of this compound.
Transesterification offers an alternative route where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For the synthesis of this compound, a simple benzoate ester, such as methyl benzoate, could be reacted with 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one.
The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol) by distillation. Both acid and base catalysis are effective, with the choice often depending on the substrate's sensitivity to acidic or basic conditions.
A highly efficient method for forming the ester bond is through the acylation of 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one with a more reactive derivative of benzoic acid, such as benzoyl chloride or benzoic anhydride (B1165640). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or benzoic acid).
The Schotten-Baumann reaction is a well-known example of acylation using an acyl halide. In this method, the alcohol is treated with the acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base not only scavenges the generated acid but also can act as a nucleophilic catalyst.
Table 2: Common Reagents for Acylation Reactions
| Acylating Agent | Base | Solvent |
|---|---|---|
| Benzoyl chloride | Pyridine | Dichloromethane |
| Benzoyl chloride | Triethylamine, DMAP | Tetrahydrofuran (B95107) |
Note: The selection of reagents and conditions depends on the specific reactivity of the substrates and desired reaction efficiency.
Synthesis of Precursor Building Blocks
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
A crucial precursor for one of the primary synthetic routes is 2-bromo-1-(naphthalen-2-yl)ethan-1-one. This α-haloketone is typically synthesized from 2-acetylnaphthalene. The α-bromination of ketones is a well-established transformation and can be achieved under various conditions.
One common method involves the direct bromination of 2-acetylnaphthalene using elemental bromine in a suitable solvent, such as acetic acid or chloroform. The reaction often proceeds via an enol or enolate intermediate. The use of a catalyst, such as a small amount of HBr, can accelerate the reaction.
Table 3: Synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-one
| Brominating Agent | Solvent | Temperature (°C) |
|---|---|---|
| Br₂ | Acetic Acid | 25-50 |
| NBS | CCl₄ | Reflux |
Note: N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.
The resulting 2-bromo-1-(naphthalen-2-yl)ethan-1-one can then be used in a nucleophilic substitution reaction with a benzoate salt (e.g., sodium benzoate) to yield the target molecule, this compound. This Williamson ether synthesis-like reaction provides a direct route to the final product.
Synthesis of Benzoic Acid Derivatives for Esterification
The synthesis of this compound analogs requires access to a variety of benzoic acid derivatives. These derivatives can be prepared through numerous established organic transformations. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the esterification of benzoic acid with various alcohols, facilitated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net
Another powerful method involves the use of mixed anhydrides. For example, 2-methyl-6-nitrobenzoic anhydride, in the presence of a base like triethylamine and a catalyst such as DMAP, can effectively promote the esterification of carboxylic acids with alcohols at room temperature, leading to high yields and chemoselectivity. acs.org For industrial applications, the reaction of benzoic acid with alcohols in the presence of a tin(II) compound as a catalyst offers a route to high-purity benzoic esters, where the water of reaction is removed by distillation. google.com
A range of benzoic acid derivatives can be synthesized to introduce different functional groups into the final product. researchgate.net The table below summarizes some common methods for preparing these essential precursors.
Table 1: Selected Methods for the Synthesis of Benzoic Acid Derivatives
| Method | Reagents and Conditions | Application | Reference |
|---|---|---|---|
| DCC Coupling | Benzoic acid, alcohol, DCC, DMAP, CH₂Cl₂ | Facile esterification for laboratory scale | researchgate.net |
| Mixed Anhydride | Carboxylic acid, alcohol, 2-methyl-6-nitrobenzoic anhydride, Et₃N, DMAP | High-yield esterification at room temperature | acs.org |
| Tin(II) Catalysis | Benzoic acid, alcohol (C7-C13), Tin(II) catalyst, distillation | Scalable synthesis of high-purity esters | google.com |
Stereochemical Control in α-Substituted Ketone Formation (If applicable)
For the parent compound, this compound, the α-carbon is not a stereocenter. However, if a substituent were introduced at this position, stereochemical control would become a critical aspect of the synthesis. The development of asymmetric methods for the synthesis of α-acyloxy ketones is an active area of research. rsc.org
Strategies for achieving stereocontrol include:
Enzymatic Resolution: This method separates enantiomers of a racemic mixture, providing access to stereopure compounds. rsc.org
Metal-Catalyzed Chiral Synthesis: The use of chiral metal catalysts can direct the reaction to favor the formation of one enantiomer over the other. rsc.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com
Substrate Control: Existing stereocenters within the starting material can influence the stereochemistry of newly formed centers. youtube.com
For cyclic ketones, reaction with chiral N-alkyl-O-acyl hydroxylamines can produce α-oxyacylated products with up to 89% enantiomeric excess (ee). researchgate.net The level of asymmetric induction is influenced by factors such as solvent polarity and acid strength. researchgate.net While not directly applied to the title compound in the reviewed literature, these principles would be essential for synthesizing chiral derivatives.
Green Chemistry Approaches to this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry approaches to the synthesis of this compound focus on reducing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and can sometimes lead to faster reaction times and easier product purification. Several methods for esterification and related reactions have been adapted to solvent-free conditions.
For example, the synthesis of azo dyes from β-naphthol has been achieved under solvent-free grinding conditions using a solid acid catalyst. kashanu.ac.ir Similarly, the one-pot condensation of 2-naphthol (B1666908) with various aldehydes can be catalyzed by 2-hydroxy-5-sulfobenzoic acid under solvent-free conditions to produce xanthene derivatives in high yields. researchgate.net The esterification of palmitic acid with methanol (B129727) has shown significantly higher yields under solvent-free conditions compared to using hexane (B92381) as a solvent. researchgate.net Biocatalytic approaches, such as the synthesis of panthenyl monoacyl esters, can also be conducted in deep eutectic solvents (DESs), which act as both the reaction medium and substrate, eliminating the need for traditional organic solvents. rsc.org
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For esterification reactions, solid acid catalysts are particularly attractive because they are easily separated from the reaction mixture and can often be reused. mdpi.com
Table 2: Examples of Sustainable Catalysts for Esterification and Related Reactions
| Catalyst Type | Example | Application | Advantages | Reference |
|---|---|---|---|---|
| Solid Acid Catalyst | Sulfated Zirconia (SZr) | Esterification of palmitic acid | High yield under solvent-free conditions | researchgate.net |
| Bimetallic Oxide Clusters | Rhodium-Ruthenium Oxide (RhRuOₓ/C) | Oxidative esterification of arenes | Uses O₂ as the sole oxidant, highly efficient | labmanager.com |
| Zinc-based Catalysts | Zinc Oxide (ZnO) | Esterification of fatty acids | Recyclable, high efficiency, no byproducts | nih.gov |
| Montmorillonite (B579905) Clay | Zinc-impregnated Montmorillonite K10 (Zn-K10) | Synthesis of phenolic esters | High conversion and selectivity, recyclable | jetir.org |
Recent advancements include the development of rhodium-ruthenium bimetallic oxide clusters that efficiently catalyze the oxidative esterification of arenes using molecular oxygen as the only oxidant, representing a highly sustainable process. labmanager.com Simple zinc salts have also been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.gov Furthermore, metal-supported montmorillonite K10 clays (B1170129) have been used for the synthesis of phenolic esters under solvent-free conditions with high conversion and selectivity. jetir.org
Scalable Synthetic Routes for Industrial and Academic Applications
For a synthetic route to be viable for industrial or large-scale academic use, it must be scalable, cost-effective, and efficient. The synthesis of α-keto esters, a class of compounds to which this compound belongs, has been the subject of significant research to develop such routes. mdpi.com
One of the most direct methods involves the Friedel-Crafts acylation of aromatic hydrocarbons with reagents like ethyl oxalyl chloride. mdpi.com Another approach is the palladium-catalyzed α-ketoesterification of certain derivatives, which can be amplified to the gram scale with low catalyst loading, indicating potential for large-scale production. researchgate.net
Continuous-flow reactors offer improved control over reaction parameters and can lead to higher yields and more sustainable production, making them suitable for the industrial-scale synthesis of esters. For the synthesis of precursors, methods like the acylation of 2-naphthol with acetic anhydride in the presence of anhydrous hydrogen fluoride (B91410) have been developed for manufacturing acetylnaphthalene derivatives. google.com
The choice of a scalable route often depends on the availability and cost of the starting materials. The reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with a benzoate salt is a plausible scalable method, provided the bromo-ketone precursor is readily accessible. The synthesis of phenacyl bromides from styrenes using K₂S₂O₈ in water offers a green and potentially scalable route to such precursors. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structures in solution. Through the detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and through-bond correlations, the complete atomic connectivity of (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000) can be mapped out.
¹H NMR Spectroscopic Analysis for Proton Connectivity
The proton NMR spectrum is anticipated to provide a clear picture of the different hydrogen environments within the molecule. Key signals would arise from the aromatic protons of the naphthalene (B1677914) and benzoate systems, alongside a characteristic signal for the methylene (B1212753) bridge.
Naphthalene Protons: The seven protons attached to the naphthalen-2-yl group are expected to resonate in the downfield aromatic region, likely between δ 7.5 and 8.5 ppm. The complex splitting patterns, appearing as a series of multiplets, would be indicative of the various coupling interactions between these protons. In line with data from naphthalene, protons at positions 1, 4, 5, and 8 are typically found at a lower field than those at positions 2, 3, 6, and 7 due to greater deshielding effects. vaia.com
Benzoate Protons: The five protons of the benzoate group would also appear in the aromatic region. The two ortho protons, being closest to the electron-withdrawing ester group, are predicted to be the most downfield of this system, likely appearing as a doublet around δ 8.0-8.2 ppm. The meta and para protons are expected to resonate further upfield as a multiplet between δ 7.4 and 7.6 ppm.
Methylene Protons: A key diagnostic signal is the singlet corresponding to the two methylene (-CH₂-) protons. Positioned between the ketone and the ester's oxygen atom, these protons would experience significant deshielding, leading to a predicted chemical shift in the range of δ 5.5-6.0 ppm. The absence of adjacent protons results in a singlet multiplicity.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Naphthalene H (aromatic) | 7.5 - 8.5 | m | 7H |
| Benzoate H (ortho) | 8.0 - 8.2 | d | 2H |
| Benzoate H (meta, para) | 7.4 - 7.6 | m | 3H |
| -O-CH₂-C=O | 5.5 - 6.0 | s | 2H |
¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum for (2-Naphthalen-2-yl-2-oxoethyl) benzoate would be characterized by signals from the carbonyl groups, the aromatic rings, and the aliphatic methylene linker.
Carbonyl Carbons: Two distinct low-field signals are predicted for the carbonyl carbons. The ketonic carbonyl carbon is expected to be the most downfield, with a predicted chemical shift in the δ 190-195 ppm range. The ester carbonyl carbon would likely resonate slightly upfield, in the region of δ 165-170 ppm.
Aromatic Carbons: The sixteen aromatic carbons of the naphthalene and benzoate rings would generate a series of signals between δ 120 and 140 ppm. The quaternary carbons, including the two at the naphthalene ring fusion and the one attached to the ester oxygen, would also fall within this range and can be identified by their lack of signal in a DEPT-135 experiment.
Methylene Carbon: The carbon of the -CH₂- group is anticipated to have a chemical shift in the range of δ 65-75 ppm, a consequence of the deshielding effect of the adjacent oxygen and carbonyl functionalities.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | 190 - 195 |
| Ester C=O | 165 - 170 |
| Naphthalene C (aromatic) | 124 - 136 |
| Benzoate C (aromatic) | 128 - 134 |
| -O-CH₂-C=O | 65 - 75 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Correlational Studies
To confirm the predicted assignments and establish the molecule's connectivity definitively, a series of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, which would be vital for tracing the connectivity of the protons within the naphthalenyl and benzoyl spin systems.
HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon, this experiment would allow for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular fragments. Key correlations would be expected from the methylene protons to the ketonic and ester carbonyl carbons, confirming the central linkage. Further HMBC correlations from the naphthalenyl protons to the ketone carbon would solidify the placement of the naphthalene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is invaluable for determining the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. The molecular formula for this compound is C₁₉H₁₄O₃. The calculated exact mass for the neutral molecule is 302.0943 u. An experimental HRMS analysis would be expected to show a protonated molecule [M+H]⁺ or other adducts with a measured mass that corresponds to this calculated value with very high precision, typically within a few parts per million (ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorptions from its carbonyl and ester groups.
C=O Stretching Vibrations: Two distinct and strong absorption bands are predicted for the carbonyl groups. The stretching vibration of the ketone C=O is expected to appear in the 1685-1700 cm⁻¹ region. The ester C=O stretch typically absorbs at a higher wavenumber, predicted to be in the 1715-1735 cm⁻¹ range. vscht.cz
C-O Stretching Vibrations: The spectrum would also feature strong bands in the 1100-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage.
Aromatic Vibrations: Aromatic C-H stretching bands would be observed at wavenumbers just above 3000 cm⁻¹. In-plane C=C stretching vibrations of the aromatic rings would give rise to several bands of medium to strong intensity in the 1450-1600 cm⁻¹ region. vscht.cz
Predicted Infrared (IR) Absorption Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Ketone C=O Stretch | 1685 - 1700 | Strong |
| Ester C=O Stretch | 1715 - 1735 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Ester C-O Stretch | 1100 - 1300 | Strong |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination (If applicable)
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. This would not only confirm the atomic connectivity but also reveal the molecule's conformation in the solid state and detail any intermolecular interactions, such as π-π stacking, that govern the crystal packing. At present, there is no publicly available crystal structure data for this compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
The analysis of molecular chirality is a critical aspect of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable tools for this purpose, providing detailed information on the absolute configuration and conformation of chiral molecules in solution. researchgate.net However, the applicability of these techniques is fundamentally predicated on the existence of molecular chirality.
The compound of interest, this compound, possesses a structure wherein a benzoate group is ester-linked to a 2-(naphthalen-2-yl)-2-oxoethyl group. The key structural feature for this analysis is the ethylene (B1197577) linker between the benzoate oxygen and the naphthyl ketone moiety (Ph-COO-CH₂-C(=O)-Naphth). The central carbon atom in this linker is a methylene (-CH₂) group, bonded to two hydrogen atoms, an oxygen atom, and a carbonyl carbon. As this carbon atom is not bonded to four different substituents, it does not constitute a stereocenter. The molecule lacks any other elements of chirality, such as axial or planar chirality. Consequently, this compound is an achiral molecule .
Fundamental Principles of VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopies that measure the differential absorption of left- and right-circularly polarized light.
ECD Spectroscopy probes electronic transitions, typically in the ultraviolet-visible range. For a molecule to be ECD-active, it must contain a chromophore within a chiral environment, leading to a non-zero difference in absorption (ΔA) between left- and right-circularly polarized light. researchgate.net
VCD Spectroscopy measures the same phenomenon but for vibrational transitions in the infrared region. jascoinc.com A VCD signal is observed only when the sample contains an excess of one enantiomer of a chiral species. researchgate.net
A foundational principle of both techniques is that only chiral systems—those that are not superimposable on their mirror image—can exhibit a non-zero signal. researchgate.netdtu.dk Achiral molecules or racemic mixtures (a 50:50 mixture of enantiomers) are VCD and ECD silent, meaning their spectra will be zero across all wavelengths. dtu.dk
Applicability to this compound
Given that this compound is an achiral compound, VCD and ECD spectroscopy are not applicable for its chiral analysis. The molecule will not produce a VCD or ECD signal.
The clause "If asymmetric synthesis explored" is relevant for compounds where a chiral center can be formed. Asymmetric synthesis strategies, including those for related α-acyloxy ketones, are designed to produce an excess of one enantiomer over the other. rsc.orgresearchgate.net The success of such a synthesis is then confirmed by measuring the enantiomeric excess, often using chiroptical methods like VCD or ECD to determine the absolute configuration of the major product. nih.gov Since no stereocenter exists in the target molecule, asymmetric synthesis to induce enantiomeric excess is not a relevant pathway for this specific compound.
Mechanistic Investigations of Reactions Involving 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate
Reaction Kinetics and Rate Law Determination
To investigate the reaction kinetics of (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000), a typical approach would involve monitoring the concentration of the reactant or a product over time under various conditions. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography would be employed.
A hypothetical rate law for a reaction involving (2-Naphthalen-2-yl-2-oxoethyl) benzoate, for instance, in a hydrolysis reaction, might be proposed as:
Rate = k[this compound]x[H2O]y[Catalyst]z
Where k is the rate constant, and x, y, and z are the reaction orders with respect to each component. The determination of these orders would require a series of experiments varying the initial concentration of each reactant and catalyst.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
Identification of Reaction Intermediates and Transition States
The identification of transient species such as reaction intermediates and the characterization of transition states are crucial for elucidating a reaction mechanism. Spectroscopic techniques like transient absorption spectroscopy or low-temperature NMR could be used to detect and characterize intermediates. Computational chemistry, employing methods such as Density Functional Theory (DFT), would be a powerful tool to model potential intermediates and transition state structures, providing insights into their energies and geometries.
For a reaction involving this compound, one might predict the formation of carbocation or radical intermediates depending on the reaction conditions.
Deuterium (B1214612) Labeling Studies for Reaction Pathway Elucidation
Deuterium labeling is a powerful technique to trace the fate of specific hydrogen atoms during a reaction, thereby providing evidence for a particular reaction pathway. nih.gov By synthesizing isotopically labeled this compound, where one or more protons are replaced by deuterium, one could follow the position of the deuterium label in the products.
For example, if a reaction involves a hydrogen transfer step, the position of the deuterium in the product molecule can confirm or rule out a proposed mechanism. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can also provide information about bond-breaking steps involving that hydrogen atom in the rate-determining step. nih.gov
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For reactions involving this compound, studying the reaction in a range of solvents with varying polarities, proticities, and coordinating abilities would be informative.
For instance, a reaction proceeding through a polar transition state would be accelerated in more polar solvents. The effect of the solvent on the selectivity of a reaction (e.g., regioselectivity or stereoselectivity) would also provide mechanistic insights. A study on the photochemical reaction of naphthalene (B1677914) with 2-(diethylamino)ethanol (B1670525) demonstrated a striking effect of solvent polarity on the reaction course, which was explained by the intermediacy of different ionic species in different solvents. rsc.org
Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
|---|---|---|
| Hexane (B92381) | 1.88 | 1 |
| Dichloromethane | 8.93 | 25 |
| Acetonitrile | 37.5 | 150 |
Catalyst Design and Mechanistic Roles in Transformations of this compound
Catalysts can provide alternative reaction pathways with lower activation energies, thus increasing the reaction rate and often controlling the selectivity. For transformations of this compound, various types of catalysts could be envisioned, including acid, base, or transition metal catalysts.
Mechanistic studies would aim to understand the role of the catalyst, such as how it interacts with the substrate, whether it forms a covalent intermediate, or how it influences the electronic properties of the reactants. For instance, in the context of deuterium labeling of benzoate esters, iridium N-heterocyclic carbene/phosphine catalysts have been utilized, and understanding their mechanism is key to improving catalyst design. researchgate.net
Theoretical and Computational Studies of 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations, often performed with basis sets like 6-311G**, can determine optimized molecular geometry and various electronic parameters. semanticscholar.org These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties. For (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000), DFT provides a pathway to analyze its complex electronic landscape arising from the interplay of its aromatic and carbonyl functionalities.
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. semanticscholar.org
In (2-Naphthalen-2-yl-2-oxoethyl) benzoate, the HOMO is expected to be distributed primarily over the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely localized on the electron-withdrawing carbonyl and benzoate portions of the molecule. This separation of frontier orbitals dictates the molecule's behavior in charge-transfer interactions.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.25 | Electron-donating capability |
| LUMO Energy | -2.15 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.10 | Chemical reactivity and stability |
| Ionization Potential | 6.25 | Energy required to remove an electron |
| Electron Affinity | 2.15 | Energy released upon gaining an electron |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with neutral or near-neutral potential. researchgate.net
For this compound, the MEP map would reveal the most negative potential (red) localized around the carbonyl and ester oxygen atoms, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction.
Table 2: Hypothetical Electrostatic Potential (ESP) at Key Atomic Sites
| Atomic Site | Functional Group | Predicted ESP (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Ketone | -55.8 | Electrophilic attack |
| Ester Oxygen (C=O) | Benzoate | -52.3 | Electrophilic attack |
| Ester Oxygen (O-C) | Benzoate | -45.1 | Electrophilic attack |
| Naphthalene H-atoms | Naphthalene | +20.5 | Nucleophilic attack |
| Methylene H-atoms | Ethyl Bridge | +25.2 | Nucleophilic attack |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can reveal important information about conformational flexibility and the nature of intermolecular interactions.
In a condensed phase, MD simulations can also elucidate intermolecular interactions. The planar naphthalene and benzoate rings would favor π-π stacking interactions, which are significant in the crystal packing of aromatic compounds. nih.gov Additionally, C-H···O hydrogen bonds involving the carbonyl oxygen atoms and aromatic hydrogens are expected to play a role in stabilizing the supramolecular structure. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predictive Reactivity Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.com These models are built by calculating molecular descriptors—numerical representations of a molecule's physicochemical properties—and using machine learning or regression methods to build a predictive equation. nih.govmdpi.com
A hypothetical QSAR study for a series of this compound derivatives could be developed to predict their reactivity, for instance, in a hydrolysis reaction. Molecular descriptors such as the solvent-accessible surface area, dipole moment, and the energies of frontier orbitals could be used as inputs. nih.gov The resulting model could then be used to predict the reactivity of new, unsynthesized derivatives, accelerating the discovery of compounds with desired properties. nih.gov
Table 3: Hypothetical QSAR Model for Predicting Reactivity
| Descriptor | Coefficient | Importance |
| LUMO Energy | -0.85 | High |
| Dipole Moment | +0.42 | Moderate |
| Solvent Accessible Surface Area | +0.25 | Moderate |
| LogP (Lipophilicity) | -0.15 | Low |
Model Equation: Reactivity = c + (-0.85 * LUMO) + (0.42 * Dipole) + (0.25 * SASA) - (0.15 * LogP)
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. Using DFT, one can model the potential energy surface of a reaction, such as the alkaline hydrolysis of the ester bond in this compound.
Table 4: Hypothetical Energy Profile for Ester Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.5 |
| Products | -12.0 |
Spectroscopic Property Simulations for Enhanced Elucidation (e.g., NMR, IR, UV-Vis)
Computational methods can accurately simulate various types of spectra, which serves as a powerful aid in the structural elucidation of newly synthesized compounds. Comparing simulated spectra with experimental data can confirm a proposed molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, key predicted peaks would include strong absorptions for the ketone and ester C=O stretches, C-O ester stretches, and vibrations associated with the aromatic naphthalene and benzene (B151609) rings.
NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can help assign complex experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. For this compound, transitions would likely involve π-π* transitions within the aromatic systems and n-π* transitions associated with the carbonyl groups.
Table 5: Hypothetical Simulated Spectroscopic Data
| Spectroscopy | Feature | Predicted Value | Assignment |
| IR | Vibrational Frequency | 1725 cm⁻¹ | Ester C=O Stretch |
| IR | Vibrational Frequency | 1695 cm⁻¹ | Ketone C=O Stretch |
| ¹³C NMR | Chemical Shift | 195.5 ppm | Ketone Carbonyl (C=O) |
| ¹³C NMR | Chemical Shift | 166.0 ppm | Ester Carbonyl (C=O) |
| ¹H NMR | Chemical Shift | 5.5 ppm | Methylene Protons (-CH₂-) |
| UV-Vis | Absorption Maximum (λmax) | 285 nm | π-π* Transition (Naphthalene) |
Chemical Reactivity and Transformations of 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate
Hydrolysis and Transesterification Reactions
The ester linkage in (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000) is susceptible to cleavage through hydrolysis and transesterification reactions.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one (an α-hydroxy ketone, also known as an acyloin) and benzoic acid. guidechem.comgoogle.com Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt of benzoic acid. Studies on other α-keto esters have shown that they can undergo rapid and spontaneous hydrolysis in aqueous media. nih.gov This process can lead to the formation of an α-ketoacid and subsequent deprotonation, causing acidification of the medium. nih.gov
Transesterification: In the presence of an alcohol and an acid or base catalyst, (2-Naphthalen-2-yl-2-oxoethyl) benzoate can undergo transesterification. This reaction exchanges the benzoate group for a new ester group derived from the reacting alcohol. ucla.eduresearchgate.net For example, reaction with methanol (B129727) would yield (2-naphthalen-2-yl-2-oxoethyl) methoxide (B1231860) and methyl benzoate. The reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction to completion. ucla.edu
Table 1: Hydrolysis and Transesterification of this compound
| Reaction | Reagents | Products | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one + Benzoic Acid | Aqueous acid |
| Base-Catalyzed Hydrolysis | NaOH | 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one + Sodium Benzoate | Aqueous base |
| Transesterification | R'OH, H⁺ or RO⁻ | (2-naphthalen-2-yl-2-oxoethyl) R'-ester + Benzoic Acid/Ester | Excess R'OH |
Reductions of the Carbonyl and Ester Groups
The ketone and ester functionalities can be reduced using various reducing agents. The choice of reagent determines the selectivity of the reduction.
Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol, yielding 1-hydroxy-2-(naphthalen-2-yl)-2-oxoethyl) benzoate, without affecting the ester group.
Complete Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester group. This would result in the formation of 1-(naphthalen-2-yl)ethane-1,2-diol and benzyl (B1604629) alcohol. youtube.com
Reduction of α-Acyloxy Ketones: The reduction of related α-acyloxy and α-silyloxy ketones has been studied, and in some cases, can proceed with high stereoselectivity. rsc.orgwikipedia.org For instance, the reduction of certain acyloin silyl (B83357) ethers with lithium aluminum hydride has been shown to produce diols with high selectivity. rsc.org
Table 2: Reduction Products of this compound
| Reducing Agent | Reactive Site(s) | Major Product(s) |
|---|---|---|
| NaBH₄ | Ketone | 1-hydroxy-2-(naphthalen-2-yl)-2-oxoethyl) benzoate |
| LiAlH₄ | Ketone and Ester | 1-(naphthalen-2-yl)ethane-1,2-diol + Benzyl alcohol |
Nucleophilic Additions to the Ketone Functionality
The electrophilic carbon of the ketone carbonyl is a prime target for nucleophiles. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which upon protonation, yields an alcohol. youtube.com
Grignard Reagents: Reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after an acidic workup. For example, reacting with methylmagnesium bromide would yield 1-methyl-1-hydroxy-2-(naphthalen-2-yl)-2-oxoethyl) benzoate. youtube.com
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis would result in the formation of a cyanohydrin, 2-cyano-1-hydroxy-2-(naphthalen-2-yl)-2-oxoethyl) benzoate. youtube.com
Wittig Reaction: The ketone can be converted to an alkene using a Wittig reagent (a phosphorus ylide). This would replace the carbonyl oxygen with a carbon group.
The reactivity of the ketone can be influenced by the electron-withdrawing nature of the α-acyloxy group, which can enhance the electrophilicity of the carbonyl carbon. nih.gov
Electrophilic Aromatic Substitution on Naphthalene (B1677914) and Benzoate Moieties
Both the naphthalene and benzoate aromatic rings can undergo electrophilic aromatic substitution (EAS), though their reactivity and the position of substitution are influenced by the existing substituents. masterorganicchemistry.com
Naphthalene Ring: The naphthalene ring is generally more reactive towards EAS than benzene (B151609). wordpress.com The -COCH₂OCOC₆H₅ group is deactivating. Electrophilic attack on an unsubstituted naphthalene ring typically occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. wordpress.comstackexchange.com Therefore, reactions like nitration or halogenation are expected to primarily substitute at the C1, C4, C5, or C8 positions. For a 2-substituted naphthalene, the substitution pattern is more complex, but positions 1, 3, 6, and 8 are potential sites. stackexchange.comechemi.com For instance, Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) can yield products at the 3- and 6-positions depending on the reaction conditions. stackexchange.com
Benzoate Ring: The ester group attached to the benzoate ring is deactivating. The phenoxy part of the ester (-O-Ar) is an ortho, para-director, while the acyl part (-C(O)-) is a meta-director. In the case of phenyl benzoate, the ring attached to the oxygen is activated towards EAS and directs substitution to the ortho and para positions, with the para position being sterically favored. vaia.comreddit.com The ring attached to the carbonyl group is deactivated.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent Effect | Predicted Position of Substitution |
|---|---|---|
| Naphthalene | Deactivating | Primarily α-positions (e.g., C1, C4, C5, C8) |
| Benzoate (attached to O) | Activating, ortho, para-directing | Para to the oxygen |
Rearrangement Reactions and Fragmentations
α-Keto esters and related structures can undergo several types of rearrangement reactions.
α-Ketol Rearrangement: If the benzoate ester is first hydrolyzed to the corresponding α-hydroxy ketone (acyloin), this product can undergo an acid- or base-catalyzed α-ketol rearrangement. wikipedia.org This involves a 1,2-migration of an alkyl or aryl group.
Favorskii Rearrangement: If the α-carbon were halogenated (see section 6.6.1), the resulting α-halo ketone could undergo a Favorskii rearrangement in the presence of a base to yield a rearranged ester. libretexts.org
Wolff Rearrangement: While not directly applicable to the starting material, if it were converted to an α-diazo ketone, a Wolff rearrangement could be induced to form a ketene, which could then be trapped by a nucleophile. wikipedia.org
Fragmentation of α-acyloxy radicals under certain reductive conditions has been studied, though standard reduction often predominates. beilstein-journals.org
Derivatization Strategies for Structural Modification
The core structure of this compound can be modified through various derivatization strategies to access a wider range of compounds.
The methylene (B1212753) group alpha to the ketone is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles.
Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS).
Alkylation: The enolate can be alkylated using an alkyl halide. This reaction is synthetically useful for forming new carbon-carbon bonds. aklectures.com
Acylation: The enolate can also be acylated, for instance, by reaction with an acid chloride, to introduce another acyl group at the α-position.
These α-functionalization reactions provide a powerful means to introduce new functional groups and build molecular complexity from the this compound scaffold.
Modifications of the Ester Linkage
The ester linkage in this compound is a primary site for chemical modification. Key transformations include hydrolysis, transesterification, and reduction, which are characteristic reactions of esters, particularly those with adjacent carbonyl groups (β-keto esters).
Hydrolysis: The ester can be cleaved through hydrolysis under either acidic or basic conditions to yield benzoic acid and 2-hydroxy-1-(naphthalen-2-yl)ethanone.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the alcohol and the protonated carboxylic acid.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 2-naphthalen-2-yl-2-oxoethoxide leaving group is followed by an acid-base reaction between the resulting benzoic acid and the alkoxide, yielding a benzoate salt and 2-hydroxy-1-(naphthalen-2-yl)ethanone. After acidification, benzoic acid is obtained.
Transesterification: This process involves the exchange of the alkoxy group of the ester. For this compound, which can be classified as a β-keto ester, this reaction can be facilitated by various catalysts. ucc.iersc.org The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the liberated 2-hydroxy-1-(naphthalen-2-yl)ethanone. tandfonline.com The selectivity for β-keto esters in transesterification reactions is often attributed to the formation of an enol or acylketene intermediate. rsc.org
Reduction: The ester functionality can be reduced to an alcohol. While sodium borohydride is generally a mild reducing agent for aldehydes and ketones, it can reduce esters, although the reaction is typically slower. commonorganicchemistry.commasterorganicchemistry.com The reactivity of sodium borohydride towards esters can be enhanced by the use of additives or specific solvent systems, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol. ias.ac.inresearchgate.net Reduction of this compound with a stronger reducing agent like lithium aluminum hydride would be expected to reduce both the ester and the ketone functionalities.
Table 1: Representative Reactions of the Ester Linkage in β-Keto Esters
| Reaction Type | Reagents and Conditions | Products | Typical Yields | Reference |
|---|---|---|---|---|
| Base-Promoted Hydrolysis | NaOH or KOH, H₂O/EtOH, reflux | Carboxylate salt and alcohol | High | studylib.net |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, reflux | Carboxylic acid and alcohol | High (equilibrium) | N/A |
| Transesterification | Alcohol (excess), Et₃N, Toluene, reflux | New ester and alcohol | 57-98% | tandfonline.com |
| Transesterification | Alcohol, Boric Acid, solvent-free, heat | New ester and alcohol | High | rsc.org |
| Reduction | NaBH₄, THF/Methanol, reflux | Primary alcohol | 70-92% | ias.ac.in |
Alterations to the Aromatic Rings
Both the naphthalene and the benzoate components of the molecule contain aromatic rings that can undergo substitution reactions. The nature and position of the existing substituents will direct the regiochemical outcome of these transformations.
Naphthalene Ring: The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene. The existing 2-acetyl group (-COCH₃) is a deactivating, meta-directing group. However, in naphthalene, the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate that preserves one of the benzene rings' aromaticity. stackexchange.com
Nitration: Nitration of 2-acetylnaphthalene (B72118) would be expected to yield a mixture of isomers. The deactivating acetyl group would direct incoming electrophiles away from the ring to which it is attached. However, the inherent reactivity of the naphthalene system would still favor substitution on the unsubstituted ring, primarily at the α-positions (positions 5 and 8). The nitration of naphthalene itself with various nitrating agents predominantly yields 1-nitronaphthalene. mdpi.comresearchgate.net
Halogenation: Halogenation, such as bromination, would follow a similar pattern, favoring substitution at the α-positions of the unsubstituted ring.
Friedel-Crafts Acylation: Friedel-Crafts acylation of naphthalene can lead to a mixture of 1- and 2-acetylnaphthalene. docbrown.info Further acylation of 2-acetylnaphthalene would be challenging due to the deactivating nature of the acetyl group. If it were to occur, it would likely be directed to the 5 or 8 positions.
Benzoate Ring: The benzoate portion of the molecule also undergoes electrophilic aromatic substitution, but its reactivity is influenced by the ester group.
The ester group as a whole (-O-C=O-Ph) attached to the naphthalen-2-yl-2-oxoethyl moiety has a complex directing effect on the terminal phenyl ring. The oxygen atom attached to the phenyl ring is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. Conversely, the carbonyl group is deactivating. In the case of phenyl benzoate, electrophilic substitution occurs preferentially on the phenol-derived ring at the ortho and para positions to the ester oxygen, as this ring is activated by the oxygen's lone pairs. reddit.comaskfilo.com The ring of the benzoic acid portion is deactivated by the carbonyl group. Therefore, for this compound, electrophilic attack on the benzoate ring is less favorable than on the naphthalene ring. If forced, the carbonyl group would direct incoming electrophiles to the meta position.
Table 2: Electrophilic Aromatic Substitution on Naphthalene and Benzoate Analogs
| Aromatic Ring | Reaction Type | Reagents | Major Product(s) | Reference |
|---|---|---|---|---|
| Naphthalene | Nitration | HNO₃/H₂SO₄ | 1-Nitronaphthalene | mdpi.com |
| Naphthalene | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetylnaphthalene and 2-Acetylnaphthalene | docbrown.infomyttex.net |
| Phenyl Benzoate (Phenol Ring) | Bromination | Br₂, FeBr₃ | p-Bromophenyl benzoate | vaia.com |
| Acetophenone (Benzene Ring) | Nitration | HNO₃/H₂SO₄ | m-Nitroacetophenone | libretexts.org |
Applications of 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate in Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
The reactivity of the α-haloketone and the ester functional groups within molecules structurally similar to (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000) makes them valuable intermediates in organic synthesis. While specific research on (2-Naphthalen-2-yl-2-oxoethyl) benzoate is limited, its potential can be inferred from the well-documented applications of related compounds such as phenacyl bromides and chalcones.
While direct synthesis of heterocyclic compounds from this compound has not been extensively reported, its structural precursor, 2-bromo-1-(naphthalen-2-yl)ethan-1-one, is a known building block in synthetic organic chemistry. matrix-fine-chemicals.com Phenacyl bromides, a class of compounds to which 2-bromo-1-(naphthalen-2-yl)ethan-1-one belongs, are widely used in the synthesis of various biologically and industrially significant heterocyclic compounds containing nitrogen, sulfur, and oxygen. researchgate.net These reactions often proceed through one-pot multi-component strategies. researchgate.netresearchgate.net
Naphthalene-based chalcones, which possess a similar α,β-unsaturated carbonyl system, have been successfully utilized to synthesize a variety of heterocyclic scaffolds. nih.gov These include pyrazolines, thiazoles, pyrimidines, pyrans, and pyridine (B92270) derivatives through reactions with nucleophiles. nih.gov This suggests that this compound could potentially serve as a precursor to a range of heterocyclic systems. For instance, the reaction of its potential precursor, 2-bromo-1-(naphthalen-2-yl)ethan-1-one, with various nucleophiles can lead to the formation of diverse heterocyclic rings.
A hypothetical reaction scheme for the synthesis of a thiazole (B1198619) derivative from the precursor of this compound is presented below:
| Reactant 1 | Reactant 2 | Product | Heterocyclic Core |
| 2-bromo-1-(naphthalen-2-yl)ethan-1-one | Thiourea | 2-amino-4-(naphthalen-2-yl)thiazole | Thiazole |
There is currently a lack of specific published research detailing the use of this compound as an intermediate in the multi-step synthesis of non-biologically focused natural product analogs. The exploration of benzoate derivatives in a patent for the preparation of drugs targeting neurodegenerative diseases highlights a biological application, which falls outside the scope of this article. google.com
Role as a Precursor for Advanced Materials
The aromatic and conjugated system of this compound makes it a candidate for the development of advanced materials with specific optical and electronic properties.
Naphthalene-containing compounds are utilized in the synthesis of polymers to enhance their thermal stability and other properties. google.commdpi.comresearchgate.netnrel.govresearchgate.net For example, porous aromatic frameworks and polyaminal-linked porous polymers have been synthesized using naphthalene-based monomers. mdpi.commdpi.com These polymers exhibit potential for applications such as gas uptake and heavy metal adsorption. mdpi.com While there is no direct evidence of this compound being used as a monomer, its rigid naphthalene (B1677914) core suggests it could potentially be incorporated into polymer chains to create materials with high thermal stability. A patent describes the synthesis of naphthalene-containing polymers from naphthols with degradation temperatures ranging from 150°C to 500°C. google.com
| Polymer Type | Naphthalene-based Monomer | Potential Application |
| Porous Aromatic Frameworks | Naphthol, 1-methylnaphthalene | Gas adsorption |
| Polyaminal-linked Porous Polymers | Naphthaldehyde derivatives | CO2 uptake, heavy metal adsorption |
| Polyesters/Polycarbonates | Naphthols | High-performance plastics |
Derivatives of naphthyl benzoate have been investigated for their liquid crystalline properties. researchgate.net Specifically, certain 4-((4–(alkoxy)phenyl) diazenyl)naphthalen–1–yl 4–substitutedbenzoate derivatives have been shown to exhibit an enantiotropic nematic mesophase, which is a key characteristic for applications in display technologies. researchgate.net Chalcone-based compounds, which share structural similarities with the keto-ethyl-benzene portion of the target molecule, are also explored for their non-linear optical (NLO) properties. manipal.eduacs.org The conjugated system in these molecules is crucial for such applications. manipal.edu The presence of the naphthalene and benzoate moieties in this compound suggests that it could be a candidate for similar investigations into optical materials.
Exploration as a Ligand or Reagent in Catalysis
The use of this compound as a ligand or reagent in catalysis is not documented in the current scientific literature. However, the broader class of naphthalene-containing molecules has been explored for such applications. For instance, naphthalene azo benzene (B151609) ligands have been complexed with copper to create catalysts for catecholase activity. researchgate.net Additionally, coordination polymers synthesized with naphthalene dicarboxylate linkers have demonstrated catalytic properties in reactions like the Henry and Knoevenagel condensations. acs.org While these examples establish the potential for naphthalene-based compounds in catalysis, specific studies involving this compound are yet to be reported.
Development in Analytical Chemistry Methodologies (e.g., as a derivatizing agent for specific analyses)
The compound this compound is the product of a derivatization reaction between a benzoic acid and a reagent that introduces the 2-naphthalen-2-yl-2-oxoethyl group, more commonly known as the 2-naphthacyl group. In analytical chemistry, the true agent of interest is the precursor to this moiety, typically 2-bromo-2'-acetonaphthone (B145970) . This reagent is a valuable tool for the pre-column derivatization of carboxylic acids in high-performance liquid chromatography (HPLC).
The primary purpose of this derivatization is to attach a chromophore—the naphthyl group—to analyte molecules that lack a native UV-absorbing or fluorescent functional group. This chemical modification allows for sensitive detection of the resulting 2-naphthacyl esters using UV-Vis or fluorescence detectors, which is crucial for the quantitative analysis of trace amounts of these compounds in complex matrices.
The derivatization reaction involves the esterification of a carboxylic acid with 2-bromo-2'-acetonaphthone. This reaction is typically facilitated by a base or a phase-transfer catalyst in an organic solvent. The resulting (2-naphthalen-2-yl-2-oxoethyl) ester derivatives are stable and exhibit strong UV absorbance, generally around 245-246 nm, making them well-suited for reversed-phase HPLC analysis.
Detailed research findings have demonstrated the utility of 2-bromo-2'-acetonaphthone as a derivatizing agent for various classes of carboxylic acids, including fatty acids, bile acids, and prostaglandins (B1171923). The methodologies developed offer high sensitivity and reproducibility for the quantification of these biologically and industrially significant molecules.
Detailed Research Findings:
Methodologies employing 2-bromo-2'-acetonaphthone for the derivatization of carboxylic acids have been extensively developed and validated. These methods are characterized by their sensitivity, allowing for the detection of analytes at very low concentrations.
For the analysis of fatty acids , derivatization to form 2-naphthacyl esters provides a robust method for their separation and quantification by reversed-phase HPLC. researchgate.netresearchgate.net A reproducible resolution of a complex mixture of fatty acid naphthacyl esters has been achieved using a ternary elution gradient, which is a significant improvement over older HPLC methods. researchgate.net The detection limits for these derivatives are reported to be in the nanogram range, highlighting the high sensitivity of this technique. researchgate.net The derivatization reaction is often carried out at elevated temperatures to ensure complete conversion of the fatty acids to their respective esters. researchgate.net
In the field of clinical chemistry, this derivatization strategy has been successfully applied to the determination of bile acids in biological fluids. For instance, a method for the analysis of ursodeoxycholic acid in blood serum involves solid-phase extraction followed by derivatization with 2-bromo-2'-acetonaphthone. nih.gov The resulting derivatives are then analyzed by HPLC with UV detection at 245 nm. nih.gov This approach provides the necessary sensitivity and selectivity for pharmacokinetic studies. Another study utilized a related reagent, 2-bromoacetyl-6-methoxynaphthalene, for the fluorescence detection of bile acids, demonstrating the versatility of naphthalene-based derivatizing agents. nih.govcapes.gov.br
The analysis of prostaglandins has also benefited from derivatization techniques. While some methods use p-nitrophenacyl esters, the principles are similar to those of 2-naphthacyl esterification, aiming to enhance detectability. nih.gov The high resolving power of HPLC allows for the separation of closely related and isomeric prostaglandins after derivatization.
The tables below summarize the experimental conditions and validation data from various studies that have utilized 2-bromo-2'-acetonaphthone as a derivatizing agent.
Table 1: Derivatization and HPLC Conditions for the Analysis of Carboxylic Acids as 2-Naphthacyl Esters
| Analyte Class | Derivatizing Reagent | Derivatization Conditions | HPLC Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|---|
| Fatty Acids | 2-bromo-2'-acetonaphthone | 100 °C for 10 min | Nova-Pak C18 (4 µm, 4.6 × 250 mm) | Gradient of methanol (B129727)/acetonitrile/water | UV at 246 nm | researchgate.net |
| Bile Acids (Ursodeoxycholic Acid) | 2-bromo-2'-acetonaphthone | - | Lichrospher 100 C18 (5 µm, 125 x 4 mm) | Acetonitrile-water (6:4, v/v) | UV at 245 nm | nih.gov |
| Bile Acids | 2-bromoacetyl-6-methoxynaphthalene | Ultrasonication at 40 °C with tetrahexylammonium (B1222370) bromide | Reversed-phase | - | Fluorescence (λex = 300 nm, λem = 460 nm) | nih.govcapes.gov.br |
Table 2: Method Validation Data for the HPLC Analysis of Carboxylic Acids Derivatized with 2-bromo-2'-acetonaphthone
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|
| Valproic Acid | 0.05–200 | 0.01 µg/mL | 95.2 - 101.4 | <5 | <5 | researchgate.net |
It is important to note that impurities in the derivatization reagent, 2-bromo-2'-acetonaphthone, can potentially interfere with the chromatographic analysis, necessitating the use of high-purity reagents or a purification step.
Future Research Trajectories and Interdisciplinary Opportunities for 2 Naphthalen 2 Yl 2 Oxoethyl Benzoate
Exploration of Novel Catalytic Systems for its Synthesis and Transformations
While classical methods for the synthesis of ketoesters like (2-Naphthalen-2-yl-2-oxoethyl) benzoate (B1203000) are established, future research should focus on the development of more sustainable and efficient catalytic systems. The exploration of organocatalysis and photocatalysis, in particular, presents a promising frontier. For instance, photocatalytic methods for the synthesis of substituted ketoesters have been demonstrated using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT) for the hydroacylation of olefins. researchgate.net Future work could adapt such methodologies for the synthesis of (2-Naphthalen-2-yl-2-oxoethyl) benzoate, potentially offering milder reaction conditions and improved yields.
Furthermore, the development of catalytic systems for the selective transformation of this compound is a rich area for investigation. This could include catalytic reductions of the ketone, selective hydrolysis of the ester, or functionalization of the naphthalene (B1677914) ring. The use of nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), has been shown to be effective for the chemoselective oxidation of α-hydroxy acids to α-keto acids, and similar principles could be applied to develop selective transformations of the keto-ester moiety. organic-chemistry.org
A comparative overview of potential catalytic approaches is presented in Table 1.
Table 1: Potential Novel Catalytic Systems for this compound
| Catalytic Approach | Potential Application | Advantages | Representative Catalyst Example |
|---|---|---|---|
| Organocatalysis | Asymmetric synthesis of chiral derivatives | Metal-free, environmentally benign, potential for high enantioselectivity. | Proline and its derivatives |
| Photocatalysis | Synthesis under mild conditions | Utilizes light energy, can enable novel reaction pathways. researchgate.netorganic-chemistry.org | Iridium complexes, Eosin Y, Tetrabutylammonium decatungstate (TBADT) researchgate.net |
| Biocatalysis | Enantioselective reduction or hydrolysis | High selectivity, mild reaction conditions, environmentally friendly. | Lipases, Ketoreductases |
| Nanocatalysis | Enhanced catalytic activity and recyclability | High surface area, potential for magnetic recovery, improved stability. | Metal nanoparticles (e.g., Au, Pd) on solid supports |
Investigation of its Role in Supramolecular Chemistry
The planar and electron-rich naphthalene unit, combined with the polar ester and ketone groups, makes this compound an excellent candidate for studies in supramolecular chemistry. The naphthalene moiety can participate in π-π stacking interactions, which are fundamental to the self-assembly of many organic molecules. researchgate.netnih.govnih.govuva.nl Research in this area could explore the self-assembly of this compound into well-defined nanostructures, such as nanofibers, vesicles, or organogels. rsc.orgwarwick.ac.uk
The formation of supramolecular polymers driven by naphthalene-naphthalene interactions has been reported for other systems. researchgate.netnih.gov Future studies could investigate whether this compound can form similar polymeric structures and how the presence of the keto-ester functionality influences the assembly process. The interplay of hydrogen bonding (potentially through co-assembly with other molecules) and π-stacking could lead to complex and stimuli-responsive materials. nih.gov For example, the introduction of hydrogen-bonding motifs could allow for the programmed assembly of this compound into higher-order structures. mdpi.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The photophysical and photochemical properties of this compound are largely unexplored. The presence of the naphthalene chromophore and the carbonyl groups suggests that it may undergo interesting excited-state dynamics. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are powerful tools for elucidating the mechanisms of photochemical reactions on femtosecond to microsecond timescales. edinst.comavantes.comoxinst.comnih.gov
Future research could employ pump-probe spectroscopy to study the excited-state lifetime, intersystem crossing, and potential photochemical reactions of this compound upon UV irradiation. edinst.com Studies on similar aromatic ketones have revealed complex decay pathways, including triplet-triplet absorption and charge transfer processes. researchgate.netnih.gov Understanding these fundamental processes is crucial for designing applications in areas such as photostabilizers, photosensitizers, or photoresponsive materials. The investigation of photochemical reactions of benzoylformate esters with alkenes has shown divergent pathways depending on whether the mechanism involves energy transfer or electron transfer, providing a framework for studying the reactivity of this compound. acs.org
Integration with Flow Chemistry Methodologies for Continuous Production
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. syrris.com The synthesis of esters, including those with functionalities similar to this compound, has been successfully demonstrated in flow reactors. lpp-group.comriken.jpoup.comorganic-chemistry.org Future research should focus on developing a continuous flow process for the synthesis of this compound.
This would involve the optimization of reaction parameters such as temperature, residence time, and catalyst loading in a flow reactor. The use of packed-bed reactors with solid-supported catalysts, such as sulfonic acid-functionalized silica, could facilitate catalyst separation and reuse, further enhancing the sustainability of the process. oup.com A potential flow synthesis setup is outlined in Table 2.
Table 2: Conceptual Flow Chemistry Setup for the Synthesis of this compound
| Module | Component | Function |
|---|---|---|
| Reagent Delivery | Syringe or HPLC pumps | Precise delivery of 2-bromo-1-(naphthalen-2-yl)ethan-1-one and benzoic acid solutions. |
| Mixing | T-mixer or micro-mixer | Efficient mixing of reagent streams. |
| Reaction | Heated packed-bed or coil reactor | Provides controlled temperature and residence time for the esterification reaction. |
| Catalysis | Packed-bed with a solid acid catalyst | Catalyzes the reaction and allows for easy separation. oup.com |
| Back-Pressure Regulation | Back-pressure regulator | Maintains the system under pressure to allow for heating above the solvent's boiling point. |
| Collection | Automated fraction collector | Collects the product stream for analysis and purification. |
Potential in Advanced Material Design (e.g., photoresponsive materials, organic semiconductors without biological implications)
The naphthalene moiety is a well-known building block for organic electronic materials. nih.govijrpr.com Naphthalene derivatives have been investigated for their applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). advanceseng.comnih.govualberta.camdpi.com The structure of this compound, with its extended π-system, suggests its potential as a component in organic semiconductors. Future research could involve the synthesis of polymers or oligomers incorporating this unit and the characterization of their charge transport properties. Recent advances in naphthalene diimides showcase their potential as high-performance n-type organic semiconductors. researchgate.net
Furthermore, the photoactive nature of the naphthalene group opens up possibilities in the design of photoresponsive materials. rsc.org Naphthalene-based systems have been shown to exhibit photochromism, where the molecule undergoes a reversible change in its absorption spectrum upon irradiation with light. acs.orgacs.org By modifying the structure of this compound, for example, by introducing specific functional groups, it may be possible to create novel photochromic materials with applications in optical data storage, molecular switches, and smart windows. Naphthalene phthalimide (B116566) derivatives have also been explored as model compounds for electrochromic materials. mdpi.com
Theoretical Predictions of Undiscovered Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity and properties of molecules. nih.gov Future research should leverage DFT calculations to explore the undiscovered reactivity patterns of this compound. acs.orgnih.gov Such studies can provide insights into its electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding its chemical behavior. nih.gov
Theoretical calculations can be used to model potential reaction pathways for its synthesis and transformation, helping to guide experimental efforts. For example, DFT can be used to investigate the mechanism of nucleophilic substitution reactions at the phenacyl moiety or to predict the regioselectivity of electrophilic aromatic substitution on the naphthalene ring. researchgate.netresearchgate.net A computational study on selenium-containing naphthalene derivatives with a keto group has already demonstrated the utility of DFT in understanding such systems. researchgate.net
A summary of key computational parameters that could be investigated is provided in Table 3.
Table 3: Key Parameters for Theoretical Investigation of this compound
| Parameter | Significance | Computational Method |
|---|---|---|
| Frontier Molecular Orbital (HOMO/LUMO) Energies | Predicts electronic transitions and reactivity towards electrophiles/nucleophiles. nih.gov | DFT (e.g., B3LYP/6-31G*) |
| Molecular Electrostatic Potential (MEP) Map | Identifies electron-rich and electron-deficient regions, predicting sites for non-covalent interactions and chemical reactions. nih.gov | DFT |
| Vibrational Frequencies | Aids in the interpretation of experimental infrared and Raman spectra. | DFT |
| Transition State Geometries and Energies | Elucidates reaction mechanisms and predicts activation barriers for various transformations. researchgate.net | DFT with transition state searching algorithms |
| Excited State Properties | Predicts UV-Vis absorption spectra and explores potential photochemical reaction pathways. | Time-Dependent DFT (TD-DFT) |
By pursuing these research trajectories, the scientific community can unlock the full potential of this compound as a versatile molecular building block for a wide range of applications in catalysis, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Naphthalen-2-yl-2-oxoethyl) benzoate, and how can structural purity be validated?
- Methodology : The compound is typically synthesized via esterification between benzoic acid derivatives and naphthalene-based precursors. A common approach involves reacting 2-naphthylglyoxylic acid with benzoyl chloride in anhydrous conditions, using a catalyst like DMAP (4-dimethylaminopyridine) to enhance yield .
- Validation : Confirm purity and structure using:
- NMR spectroscopy : Compare chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, naphthalene ring planarity) .
- HPLC-MS : Monitor reaction progress and detect byproducts .
Q. How do solvent polarity and temperature influence the compound’s stability during synthesis?
- Experimental Design : Conduct stability assays in solvents like DCM, THF, or DMF at 25–80°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for naphthalene moieties) .
- Key Findings : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate ester hydrolysis at elevated temperatures. Anhydrous conditions are critical to minimize side reactions .
Advanced Research Questions
Q. How can conflicting crystallographic data for structurally related benzoate derivatives be resolved?
- Data Contradiction Analysis : For example, discrepancies in bond angles (e.g., C-O-C vs. C=O) between this compound and analogs like 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate may arise from:
- Crystal packing effects : Use SHELXL for refinement, accounting for torsional strain and hydrogen bonding .
- Thermal motion artifacts : Apply anisotropic displacement parameters during refinement .
- Table 1 : Comparative crystallographic data for benzoate derivatives:
| Compound | C=O Bond Length (Å) | Dihedral Angle (°) | Refinement Software |
|---|---|---|---|
| This compound | 1.21 | 12.5 | SHELXL |
| 2-(4-Chlorophenyl)-2-oxoethyl benzoate | 1.19 | 15.3 | OLEX2 |
Q. What mechanisms underlie the compound’s potential bioactivity, and how can assay conditions affect results?
- Hypothesis-Driven Approach : Test interactions with biological targets (e.g., enzymes, receptors) via:
- Molecular docking : Use AutoDock Vina to predict binding affinities with quinoxaline or benzoxazole derivatives .
- In vitro assays : Measure IC50 values for anti-inflammatory activity (e.g., COX-2 inhibition) or antioxidant capacity (e.g., DPPH radical scavenging) .
- Data Interpretation Challenges : Conflicting bioactivity results (e.g., sodium benzoate’s variable efficacy in HE studies ) may stem from:
- pH-dependent solubility : Adjust buffer systems (e.g., PBS vs. Tris-HCl) to mimic physiological conditions .
- Metabolic interference : Use LC-MS to detect metabolite formation (e.g., decarboxylation products) .
Q. How can spectroscopic data be reconciled with computational models for structural elucidation?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G++(d,p) level. Compare theoretical IR/NMR spectra with experimental data .
- Contradiction Resolution : Deviations in carbonyl stretching frequencies (calculated ~1750 cm⁻¹ vs. observed ~1720 cm⁻¹) may indicate intermolecular interactions (e.g., π-stacking) not modeled in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
